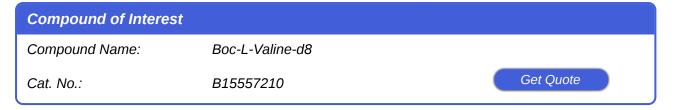


Certificate of Analysis: A Technical Guide for Commercial Boc-L-Valine-d8

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical data and methodologies presented in a Certificate of Analysis (CoA) for commercial **Boc-L-Valine-d8**. Understanding the CoA is paramount for ensuring the quality, identity, and purity of this isotopically labeled amino acid, which is crucial for its application in research and drug development. **Boc-L-Valine-d8** is a deuterated form of the protected amino acid Boc-L-Valine, commonly used as an internal standard in quantitative analysis by NMR, GC-MS, or LC-MS, and as a tracer in metabolic studies.[1][2]

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a CoA for commercial **Boc-L-Valine-d8**, compiled from various suppliers. These values represent the key quality attributes of the material.

Table 1: Identification and General Properties



Parameter	Specification	Source(s)
Chemical Name	N-(tert-Butoxycarbonyl)-L- valine-d8	[3]
Synonyms	Boc-L-valine-d8, Boc-Val-OH-d8	[3][4][5]
Molecular Formula	C10H11D8NO4	[6][7]
Molecular Weight	225.31 g/mol	[3][4][5][6][7]
CAS Number	153568-33-3 (labeled)	[4][5][6][7]
Unlabeled CAS No.	13734-41-3	[4][5]
Appearance	White to off-white solid	[2][8]
Melting Point	77-80 °C (lit.)	[3]

Table 2: Purity and Isotopic Enrichment

Parameter	Specification	Source(s)
Chemical Purity	≥98%	[4]
Isotopic Enrichment	≥98 atom % D	[3][5]
Optical Rotation	[α]20/D -6.5 $^{\circ}$ (c=1% in acetic acid)	[3]

Experimental Protocols

The specifications presented in the CoA are verified through rigorous analytical testing. Below are detailed methodologies for the key experiments typically performed.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is used to determine the chemical purity of **Boc-L-Valine-d8** by separating it from any non-deuterated or other impurities.



- Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the sample are separated based on their differential partitioning between a stationary phase (the column) and a mobile phase. A detector measures the separated components as they elute from the column, and the purity is calculated based on the relative peak areas.
- Instrumentation: A standard HPLC system equipped with a UV detector is typically used.
- Typical Method:
 - Column: A reversed-phase C18 column is commonly employed for the analysis of protected amino acids.
 - Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid)
 and an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).
 - Flow Rate: Approximately 1.0 mL/min.
 - o Detection: UV detection at a wavelength of 210-220 nm.
 - Sample Preparation: A known concentration of the Boc-L-Valine-d8 is prepared in the mobile phase or a compatible solvent.
 - Quantification: The percentage purity is calculated by dividing the area of the main peak by the total area of all peaks.

Mass Spectrometry (MS) for Isotopic Enrichment

Mass spectrometry is a powerful technique to confirm the molecular weight and determine the isotopic enrichment of **Boc-L-Valine-d8**.

- Principle: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The relative abundance of the deuterated (M+8) and non-deuterated (M) species is used to calculate the isotopic enrichment. High-resolution mass spectrometry (HR-MS) can be used for more precise determination.[9][10]
- Instrumentation: An electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.



Typical Method:

- Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly into the mass spectrometer or introduced via an LC system.
- Ionization Mode: Positive or negative ESI mode is selected to generate molecular ions.
- Data Acquisition: Full scan mass spectra are acquired over a relevant m/z range.
- Data Analysis: The isotopic distribution of the molecular ion cluster is analyzed. The
 isotopic enrichment is calculated from the relative intensities of the peaks corresponding to
 the fully deuterated molecule and any partially deuterated or non-deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Isotopic Purity

NMR spectroscopy provides detailed information about the molecular structure and can also be used to confirm isotopic enrichment.

- Principle: The sample is placed in a strong magnetic field and irradiated with radio waves.
 The absorption of energy by specific nuclei is detected, providing a spectrum that reveals the chemical environment of each atom. For deuterated compounds, the absence of signals in the ¹H NMR spectrum at the positions of deuterium incorporation confirms successful labeling.[9]
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Typical Method:
 - Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
 - ¹H NMR: The ¹H NMR spectrum is acquired to confirm the absence of proton signals at the valine side chain positions, indicating a high level of deuteration. The presence of the Boc protecting group protons will be visible.



- ¹³C NMR: The ¹³C NMR spectrum can also be acquired to confirm the carbon backbone of the molecule.
- Data Analysis: The chemical shifts, signal integrations, and coupling patterns are analyzed to confirm the structure of the molecule. The low intensity of residual proton signals in the deuterated positions is indicative of high isotopic purity.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

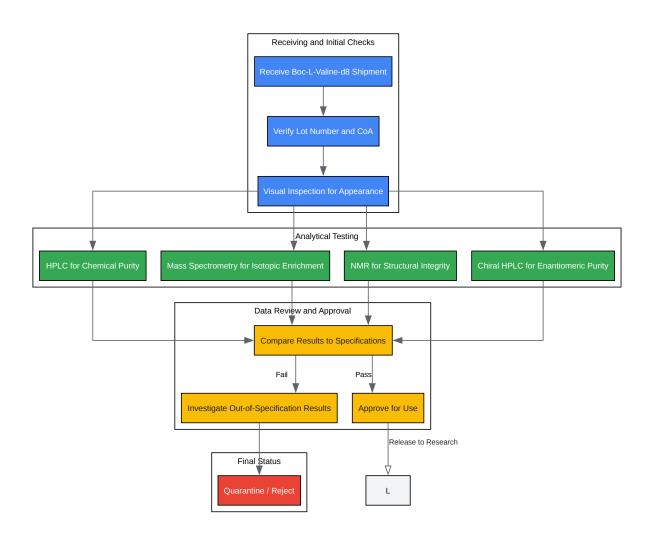
Chiral HPLC is used to separate the L- and D-enantiomers of Boc-Valine-d8 to ensure the stereochemical integrity of the product.

- Principle: Enantiomers are separated on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
- Instrumentation: An HPLC system with a chiral column and a UV or other suitable detector.
- Typical Method:
 - Column: A polysaccharide-based or macrocyclic glycopeptide-based chiral stationary phase is often used.[1]
 - Mobile Phase: A mixture of organic solvents such as hexane and isopropanol, or a reversed-phase mobile phase, may be used depending on the column.
 - Detection: UV detection is common.
 - Analysis: The retention times of the L- and D-enantiomers are compared to standards, and the percentage of the desired L-enantiomer is calculated from the peak areas. In some cases, derivatization with a chiral derivatizing agent can be used to separate the resulting diastereomers on a standard achiral column.[11]

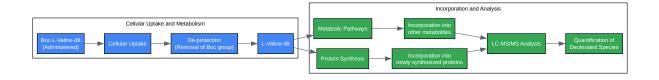
Visualized Workflows and Pathways

The following diagrams illustrate key processes and concepts relevant to the analysis and application of **Boc-L-Valine-d8**.









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